molecular formula C19H19FN2O3 B2420607 3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzamide CAS No. 2034539-82-5

3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2420607
CAS No.: 2034539-82-5
M. Wt: 342.37
InChI Key: YQHHWASPXHEWDN-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a fluoro group, a methoxy group, and an indole moiety. This compound is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

  • Reduction: The fluoro group can be reduced to a hydrogen atom.

  • Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 3-Fluoro-N-(2-oxo-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzamide.

  • Reduction: 3-Hydroxy-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzamide.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole moiety, in particular, is known to bind to various receptors and enzymes, potentially influencing biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)-4-methoxybenzamide

  • 3-Fluoro-N-(2-hydroxyethyl)-4-methoxybenzamide

  • N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methoxybenzamide

Uniqueness: This compound is unique due to the presence of both the fluoro and methoxy groups, which can influence its chemical and biological properties. The indole core also adds to its complexity and potential for diverse applications.

Properties

IUPAC Name

3-fluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-22-11-14(13-5-3-4-6-16(13)22)17(23)10-21-19(24)12-7-8-18(25-2)15(20)9-12/h3-9,11,17,23H,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHHWASPXHEWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)OC)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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